7-Bromo-5-methylimidazo[1,2-a]pyridine
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Overview
Description
7-Bromo-5-methylimidazo[1,2-a]pyridine is a brominated derivative of imidazo[1,2-a]pyridine, a class of heterocyclic aromatic organic compounds. This compound is known for its potential applications in medicinal chemistry, material science, and organic synthesis. Its unique structure and reactivity make it a valuable scaffold for various chemical transformations and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methylimidazo[1,2-a]pyridine typically involves the following steps:
Condensation Reaction: : The starting materials, such as 5-methylimidazo[1,2-a]pyridine and brominating agents, are subjected to a condensation reaction. This reaction is often carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Bromination: : The resulting intermediate undergoes bromination to introduce the bromo group at the 7-position. This step is usually performed using bromine (Br2) in an inert solvent, such as dichloromethane (DCM).
Purification: : The final product is purified through techniques like recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, automation and advanced monitoring systems are employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Substitution reactions involve replacing the bromo group with other functional groups. This can be achieved using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Oxidation: : KMnO4, H2O2, in an aqueous medium at room temperature.
Reduction: : LiAlH4, NaBH4, in anhydrous ether or THF at low temperatures.
Substitution: : NaN3, KI, in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: : Oxidized derivatives, such as this compound-1-oxide.
Reduction: : Reduced derivatives, such as this compound-1-ol.
Substitution: : Substituted derivatives, such as 7-azido-5-methylimidazo[1,2-a]pyridine or 7-iodo-5-methylimidazo[1,2-a]pyridine.
Scientific Research Applications
7-Bromo-5-methylimidazo[1,2-a]pyridine has found applications in various fields of scientific research:
Medicinal Chemistry: : This compound serves as a building block for the synthesis of pharmaceuticals, particularly in the development of antituberculosis agents and anticancer drugs.
Biology: : It is used in biological studies to investigate the interaction of small molecules with biological targets, such as enzymes and receptors.
Material Science: : The compound is utilized in the design and synthesis of advanced materials, including organic semiconductors and photovoltaic materials.
Organic Synthesis: : It acts as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Mechanism of Action
The mechanism by which 7-Bromo-5-methylimidazo[1,2-a]pyridine exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets through binding to specific receptors or enzymes, leading to modulation of biological processes. The molecular targets and pathways involved can vary widely, depending on the biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
7-Bromo-5-methylimidazo[1,2-a]pyridine is compared with other similar compounds, such as 7-chloro-5-methylimidazo[1,2-a]pyridine and 7-fluoro-5-methylimidazo[1,2-a]pyridine. These compounds share a similar core structure but differ in the halogen substituent, which influences their reactivity and biological activity. The uniqueness of this compound lies in its enhanced reactivity due to the presence of the bromo group, making it more suitable for certain chemical transformations and biological applications.
List of Similar Compounds
7-Chloro-5-methylimidazo[1,2-a]pyridine
7-Fluoro-5-methylimidazo[1,2-a]pyridine
7-Iodo-5-methylimidazo[1,2-a]pyridine
7-Methylimidazo[1,2-a]pyridine
This comprehensive overview highlights the significance of this compound in various scientific domains and its potential for future applications
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7(9)5-8-10-2-3-11(6)8/h2-5H,1H3 |
InChI Key |
HTLMWXVQZLOQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=NC=CN12)Br |
Origin of Product |
United States |
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